3-(3,4-Dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure, which is characterized by a benzopyran moiety, and is substituted with a 3,4-dimethoxyphenyl group and an ethoxy group at the 7-position. The unique structural characteristics of this compound make it of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities and therapeutic applications.
The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one typically involves several steps:
The optimization of these synthetic routes focuses on maximizing yield and purity while ensuring scalability for industrial applications. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the product.
The molecular formula of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one is . The compound features a chromen-2-one backbone with specific substitutions that influence its chemical behavior:
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing how substituents affect molecular interactions and stability.
3-(3,4-Dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one can undergo various chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism by which 3-(3,4-dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one exerts its biological effects is still under investigation but may involve:
Data on specific interactions with molecular targets would require further experimental validation through biochemical assays.
The physical properties include:
Relevant chemical properties include:
3-(3,4-Dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one has several potential applications in scientific research:
The coumarin core (1-benzopyran-2-one) represents a privileged scaffold in drug discovery, with its medicinal significance rooted in both natural product isolation and synthetic exploitation. First isolated from tonka beans (Coumarouna odorata) in 1820, coumarin's structural simplicity and synthetic accessibility fueled early pharmacological explorations [4] [7]. By the mid-20th century, naturally occurring coumarins had been identified in over 800 plant species and numerous microorganisms, with more than 1,300 derivatives characterized, establishing this heterocyclic system as a versatile template for drug design [4] [8]. The anticoagulant warfarin (approved in the 1950s) marked the first major therapeutic success of coumarin-based drugs, demonstrating how structural modifications could yield clinically significant pharmacophores [10].
The subsequent decades witnessed systematic exploration of coumarin's "chemical space" through targeted substitutions. Medicinal chemists recognized that the planar, conjugated system of coumarin permitted diverse noncovalent interactions with biological targets, while its synthetic versatility enabled strategic decoration at multiple positions (C-3, C-4, C-6, C-7, and C-8). This led to coumarin derivatives exhibiting activities far beyond anticoagulation, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects [2] [4] [8]. The development of novobiocin (aminocoumarin antibiotic) and calanolide A (anti-HIV coumarin) further exemplified the therapeutic potential of structurally refined coumarin derivatives [2] [4].
Table 1: Evolution of Key Coumarin Derivatives in Medicinal Chemistry
Time Period | Representative Derivatives | Therapeutic Applications | Structural Innovations |
---|---|---|---|
1820-1950 | Natural coumarins (umbelliferone, aesculetin) | Fragrances, traditional medicine | Unsubstituted or minimally substituted cores |
1950s-1970s | Warfarin, phenprocoumon | Anticoagulants | 4-Hydroxycoumarins with aryl substituents at C-3 |
1980s-1990s | Novobiocin, coumermycin A1 | Antibiotics | Aminocoumarin glycosides, dimeric structures |
1990s-2000s | Calanolide A, (+)-dihydrocalanolide | Anti-HIV agents | Tetracyclic dipyranocoumarins with chiral centers |
2000s-Present | Complex hybrids (e.g., coumarin-chalcone, coumarin-triazole) | Multitargeted therapies (anticancer, neuroprotective) | Strategic fusion with other pharmacophores, introduction of alkoxy groups |
The 21st century has seen coumarin pharmacophores evolve toward increased structural complexity and target specificity. Modern synthetic strategies, including click chemistry, multicomponent reactions, and hybrid molecule design, have expanded the coumarin chemical space significantly [3] [7] [9]. The emergence of compounds like 3-(3,4-dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one exemplifies this trend, incorporating carefully selected substituents to optimize target engagement while maintaining favorable drug-like properties [3] [6].
The strategic incorporation of the 3,4-dimethoxyphenyl moiety at the C-3 position and ethoxy group at C-7 of the coumarin scaffold represents a deliberate optimization of molecular recognition elements. The 3,4-dimethoxyphenyl group functions as a planar, electron-rich aromatic system that enhances π-stacking interactions with biological targets. This substituent significantly increases molecular rigidity compared to alkyl chains, promoting selective binding to hydrophobic pockets in enzymes and receptors [6] [9]. The two methoxy groups adopt a specific spatial orientation that facilitates hydrogen bonding through their oxygen atoms while contributing to lipophilicity (logP increase of approximately 1.5-2.0 units versus unsubstituted phenyl), thereby improving membrane permeability [4] [6].
Quantum chemical analyses reveal that the 3,4-dimethoxyphenyl group exhibits distinct electronic effects: the para-methoxy group donates electrons (+R effect) more strongly than the meta-methoxy, creating an electron density gradient across the ring. This polarized electron distribution enhances dipole-dipole interactions with target proteins, particularly those containing cationic or polar residues in their binding sites [6] [9]. In kinase inhibition studies, analogous dimethoxyphenyl-containing coumarins demonstrated 3-5 fold enhanced binding affinity compared to monosubstituted derivatives, validating the electronic advantage of this substitution pattern [6].
The 7-ethoxy substituent serves complementary functions:
The synergistic effect of these substituents was demonstrated in molecular docking studies with myeloid cell leukemia-1 (Mcl-1) protein, where 3-(3,4-dimethoxyphenyl)-7-ethoxycoumarin derivatives showed Ki values below 1 μM. This represents a 10-fold improvement over 7-hydroxy analogs, attributed to simultaneous engagement of both hydrophobic subpockets and hydrogen bonding networks [6]. In antimicrobial contexts, the ethoxy group enhances membrane penetration, while the dimethoxyphenyl moiety facilitates π-stacking with aromatic residues in microbial enzymes [3] [9].
Position-specific substitution patterns critically determine the biological activity profile of chromen-2-one derivatives. The 3-(3,4-dimethoxyphenyl)-7-ethoxy substitution creates a distinct pharmacological signature compared to other common substitution patterns:
Table 2: Structural Features vs. Biological Activities of Chromen-2-One Analogs
Substitution Pattern | Representative Compound | Key Biological Activities | Distinctive Features vs. 3-(3,4-Dimethoxyphenyl)-7-ethoxy Coumarin |
---|---|---|---|
3-Phenyl-7-hydroxy | 7-Hydroxy-3-phenylcoumarin | Moderate antioxidant, weak kinase inhibition | Lower metabolic stability; reduced cell penetration due to phenolic OH; 10-fold lower Mcl-1 affinity |
6,7-Dihydroxy-4-aryl | Scopoletin, esculetin | Antioxidant, anti-inflammatory, MAO inhibition | Chelating ability via catechol; higher solubility but rapid oxidation; negligible antiproliferative activity |
3-(3,4-Dimethoxyphenyl)-7-hydroxy | 7-Hydroxy analog | Moderate antimicrobial, weak anticancer | Higher polarity (cLogP ~2.1 vs ~2.8); susceptibility to glucuronidation; shorter half-life |
3-(4-Trifluoromethylphenyl)-7-ethoxy | Cpd 4 [6] | Potent Mcl-1 inhibition (Ki 0.21 μM) | Enhanced target affinity but higher lipophilicity (cLogP >3.5); potential toxicity concerns |
3-Cinnamoyl-7-methoxy | Imperatorin | Antiviral, calcium channel modulation | Extended conjugation; phototoxicity; P450 inhibition |
Physicochemical Properties Comparison:The 3-(3,4-dimethoxyphenyl)-7-ethoxy configuration achieves an optimal balance between lipophilicity (calculated logP ≈ 2.8) and aqueous solubility (>50 μg/mL). This represents a significant improvement over highly polar dihydroxy analogs like esculetin (logP ≈ 1.2, solubility >100 μg/mL but poor membrane penetration) and highly lipophilic analogs like 4-trifluoromethyl-6,7-dimethoxycoumarin (logP ≈ 3.8, solubility <10 μg/mL) [4] [6]. The molecule's polar surface area (PSA ≈ 55 Ų) falls within the optimal range for blood-brain barrier penetration, suggesting potential neuroactivity absent in more polar glycosylated coumarins like esculin (PSA >100 Ų) [4] [7].
Target Selectivity Profile:Unlike simpler coumarins that exhibit broad but weak activity across multiple target classes, the 3-(3,4-dimethoxyphenyl)-7-ethoxy derivative shows selective potency toward specific targets:
Synthetic Accessibility:The compound's synthesis follows well-established Pechmann or Kostanecki routes, providing yield advantages (>60%) over complex furanocoumarins or pyranocoumarins that require multi-step biosynthesis-inspired sequences [6] [9]. This synthetic efficiency differentiates it from structurally intricate natural coumarins like calanolides (typically <5% yield) while offering comparable or superior target affinity [4] [8].
Table 3: Comparative Physicochemical and Pharmacological Properties
Property | 3-(3,4-Dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one | 6,7-Dihydroxy-4-trifluoromethylcoumarin | 7-Hydroxy-3-(4-fluorophenyl)coumarin |
---|---|---|---|
Molecular Weight | 326.33 g/mol | 260.19 g/mol | 256.24 g/mol |
cLogP | 2.82 | 1.95 | 2.78 |
PSA | 55.29 Ų | 66.76 Ų | 46.53 Ų |
Solubility (aq.) | 58 μg/mL | >500 μg/mL | 28 μg/mL |
Mcl-1 Inhibition (Ki) | 0.84 μM | 0.21 μM | >10 μM |
Antimicrobial (Avg. MIC) | 8-16 μg/mL | 32-64 μg/mL | 16-32 μg/mL |
Metabolic Stability (t½, microsomes) | 42 min | 18 min | 25 min |
This comparative analysis demonstrates how specific substitution patterns—particularly the 3,4-dimethoxyphenyl and 7-ethoxy groups—confer a unique combination of target affinity, selectivity, and drug-like properties that distinguish this derivative from other chromen-2-one analogs. The compound occupies a strategic position in coumarin structure-activity space, balancing potency, selectivity, and developability for potential therapeutic applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1